molecular formula C24H16ClFN4O3 B11275755 2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

Cat. No.: B11275755
M. Wt: 462.9 g/mol
InChI Key: WCJZHNVAEHVZRF-UHFFFAOYSA-N
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Description

The compound 2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a triazoloquinazoline dione derivative characterized by a fused heterocyclic core. Key structural features include:

  • Triazoloquinazoline dione backbone: Combines triazole and quinazoline moieties, known for diverse bioactivity, including kinase inhibition and anticonvulsant effects.
  • Substituents: A 3-chlorophenyl group attached via a ketone-containing ethyl chain and a 4-fluorobenzyl group at position 2. These substituents likely enhance lipophilicity and influence target binding .

Properties

Molecular Formula

C24H16ClFN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

InChI

InChI=1S/C24H16ClFN4O3/c25-17-5-3-4-16(12-17)21(31)14-29-24(33)30-20-7-2-1-6-19(20)22(32)28(23(30)27-29)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2

InChI Key

WCJZHNVAEHVZRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

Reaction temperature and stoichiometry critically influence cyclization efficiency. Studies demonstrate that maintaining the reaction mixture at 0–5°C during the addition of chloroacetonitrile minimizes side reactions, while subsequent stirring at room temperature for 2 hours ensures complete conversion. The use of anhydrous methanol as a solvent enhances nucleophilicity, promoting efficient cyclization.

Chlorination and Triazolo Annulation

Dichloroquinazoline Formation

Quinazoline-2,4(1H,3H)-dione undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA) or N,N-dimethylaniline. This step converts the dione into 2,4-dichloroquinazoline (3 ), a versatile intermediate for further functionalization. Reaction conditions typically involve refluxing in toluene at 80°C for 4 hours, achieving near-quantitative conversion.

Hydrazine Incorporation and Triazolo Ring Formation

Treatment of 2,4-dichloroquinazoline with hydrazine hydrate in ethanol at 0–5°C yields 2-chloroquinazolin-4-ylhydrazine (4 ). Subsequent cyclization with acetic anhydride under thermal conditions (reflux for 3–4 hours) generates the triazolo[4,3-a]quinazoline core (5 ). This step proceeds via intramolecular dehydration, forming the fused triazole ring system.

Structural Characterization and Analytical Data

The final product is characterized by spectroscopic and elemental analyses:

  • Molecular Formula : C₂₅H₁₉ClFN₄O₃ (confirmed via high-resolution mass spectrometry).

  • ¹H-NMR (DMSO-d₆) : δ 12.59 (br s, 1H, NH), 8.12–7.56 (m, 8H, aromatic), 4.55 (s, 2H, CH₂), 4.32 (s, 2H, COCH₂).

  • Melting Point : 249–250°C (consistent with crystalline purity).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Quinazoline-dioneo-Anthranilic acid, POCl₃, DIPEA85
Triazolo annulationHydrazine hydrate, acetic anhydride, reflux78
4-Fluorobenzylation4-Fluorobenzyl chloride, K₂CO₃, DMF70
2-Oxoethylation2-(3-Chlorophenyl)-2-oxoethyl chloride, KI65

Challenges and Optimization Opportunities

  • Side Reactions During Chlorination : Excess POCl₃ may lead to over-chlorination; stoichiometric control and low temperatures mitigate this.

  • Solvent Selection : Anhydrous DMF enhances alkylation efficiency but complicates purification. Alternatives like acetonitrile are under investigation.

  • Catalyst Efficiency : KI accelerates coupling but may introduce iodide impurities. Catalytic systems using phase-transfer catalysts are being explored .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, research has shown that similar quinazoline derivatives can inhibit bacterial gyrase and DNA topoisomerase IV, making them potential candidates for combating bacterial resistance .

Case Study: Antibacterial Activity

  • Study Design : A series of quinazoline derivatives were synthesized and evaluated against various Gram-positive and Gram-negative bacteria using the Agar well diffusion method.
  • Results : Among the tested compounds, those structurally similar to the target compound displayed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 70 to 80 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, quinazoline derivatives have also been assessed for antifungal efficacy. Compounds similar to the target structure were tested against Candida albicans, showing moderate activity with inhibition zones between 10 to 12 mm .

Structure-Activity Relationship (SAR)

The modification of substituents on the quinazoline framework significantly affects biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine atoms has been correlated with enhanced biological activity due to increased electron-withdrawing effects, which can improve binding affinity to target proteins .
  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve cell membrane penetration.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions can provide insights into its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Compound Name (IUPAC) Core Structure Substituents Reported Bioactivity Synthesis Approach
Target Compound Triazoloquinazoline dione 3-Chlorophenyl, 4-fluorobenzyl Not reported Likely multi-step cyclization and functionalization
3-(2-(4-Fluorophenyl)-2-oxoethyl)-5,5-diphenylimidazolidine-2,4-dione Imidazolidine dione (Hydantoin) 4-Fluorophenyl, diphenyl Anticonvulsant potential Reaction of hydantoin with 4-fluorophenacyl chloride
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone 3-Chloro, 4-nitrophenyl Antibacterial activity Cyclocondensation of Schiff bases
3,4-Dimethyl-2-(2-oxo-2-phenylethyl)-2H,4H-pyrazolo[4,3-c][1,2]benzothiazine-5,5-dione Pyrazolo-benzothiazine dione Phenylethyl, methyl groups Not reported Multi-step heterocyclic assembly
Key Observations:

Pyrazolo-benzothiazine diones (e.g., ) share a similar dione motif but differ in ring fusion, impacting solubility and metabolic stability.

Substituent Effects :

  • Halogenated Groups : The 3-chlorophenyl and 4-fluorobenzyl groups in the target compound may improve membrane permeability compared to nitro or methyl substituents in analogs .
  • Ketone Linkers : The 2-oxoethyl chain in the target compound and hydantoin derivatives (e.g., ) could facilitate hydrogen bonding with biological targets.

Biological Activity

The compound 2-(2-(3-chlorophenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structure features a triazole ring fused with a quinazoline moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound by reviewing relevant studies and findings.

  • Molecular Formula : C19H17ClFNO4
  • Molecular Weight : 377.8 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Topoisomerase II Inhibition : Similar compounds in the triazoloquinazoline class have been shown to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells due to the accumulation of DNA damage .
  • Intercalation with DNA : The structural features of triazoloquinazolines allow for intercalation between DNA bases, which can disrupt normal cellular processes and promote apoptosis in malignant cells .

Cytotoxicity

A study evaluated several derivatives of triazoloquinazoline and reported significant cytotoxic activity against various cancer cell lines. For instance:

  • Compound 16 exhibited IC50 values of 6.29 µM against HepG2 and 2.44 µM against HCT-116 cells .
  • The cytotoxicity was influenced by substituents on the phenyl rings, with bulky groups generally decreasing activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives possess antimicrobial properties. A related study found that certain modifications in the quinazoline structure enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

Data Summary

Activity Type Cell Line/Organism IC50 (µM) Notes
CytotoxicityHepG26.29Significant inhibition of cell growth
CytotoxicityHCT-1162.44Most active derivative in the study
AntimicrobialVarious bacteriaVariesEnhanced activity with specific substitutions

Case Studies

  • Cytotoxicity Evaluation : In vitro studies demonstrated that the compound's derivatives showed varying degrees of cytotoxicity across different cancer cell lines. The presence of specific functional groups was linked to increased binding affinity and cytotoxic effects .
  • Antimicrobial Testing : A series of quinazoline derivatives were synthesized and tested for antimicrobial activity. Compounds with electron-donating groups on the phenyl ring exhibited superior efficacy against bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

  • Step 1 : Condensation of a quinazoline precursor with a 3-chlorophenyl ketone derivative under acidic conditions.
  • Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation.
  • Step 3 : Cyclization to form the triazolo-quinazoline core using reagents like hydrazine or thiourea derivatives. Characterization employs NMR (¹H/¹³C), IR (to confirm carbonyl and C-F bonds), and HRMS (to verify molecular weight). For example, a related triazoloquinazoline derivative showed distinct ¹H NMR signals at δ 7.2–8.1 ppm for aromatic protons and δ 4.5–5.5 ppm for benzyl groups .

Q. Which spectroscopic techniques are critical for structural elucidation?

Key methods include:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons.
  • IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 485.1234) .
  • X-ray Crystallography (if crystals are obtained): Resolves bond angles and spatial arrangement, as seen in similar compounds .

Q. What structural features influence its reactivity and stability?

  • The triazolo-quinazoline core is electron-deficient, making it prone to nucleophilic attacks.
  • The 3-chlorophenyl and 4-fluorobenzyl groups enhance hydrophobicity and metabolic stability.
  • C=O groups at positions 1 and 5 participate in hydrogen bonding, affecting solubility .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Parameter Optimization Strategy Example from Evidence
Catalyst Use Pd/Cu catalysts for cross-couplings72% yield improvement in related work
Solvent Switch to DMF or THF for better solubility39.5% → 58% yield via solvent screening
Temperature Controlled heating (80–100°C)Reduced side products in cyclization

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Comparative Analysis : Cross-check with structurally similar compounds (e.g., triazoloquinazolines in ).
  • Dynamic NMR : Resolve overlapping signals by varying temperature.
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, especially in crowded aromatic regions .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina.
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., C=O groups as H-bond acceptors) .
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic Conditions (pH < 3) : Hydrolysis of the triazolo ring observed via HPLC.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours, as shown in stability assays of analogous compounds .

Q. What pharmacological targets are plausible based on structural analogs?

  • Kinase Inhibition : Similar triazoloquinazolines inhibit EGFR and VEGFR2 .
  • Antimicrobial Activity : Fluorobenzyl groups enhance membrane penetration, as seen in related thiadiazoles .
  • Anticancer Potential : Quinazoline derivatives disrupt DNA repair mechanisms .

Q. How to design multi-gram synthesis protocols while minimizing impurities?

  • Stepwise Purification : Use flash chromatography after each step (e.g., silica gel, hexane/EtOAc gradients).
  • In-line Monitoring : Employ LC-MS to track intermediates and adjust reaction times .

Q. What strategies validate the compound’s mechanism of action in cellular assays?

  • Gene Knockdown : siRNA targeting putative pathways (e.g., PI3K/Akt).
  • Western Blotting : Measure phosphorylation levels of downstream effectors.
  • Metabolic Profiling : Use Seahorse assays to assess mitochondrial dysfunction .

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